N-(3-cyano-5-(4-methoxyphenyl)furan-2-yl)furan-2-carboxamide
Description
N-(3-cyano-5-(4-methoxyphenyl)furan-2-yl)furan-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives. These compounds are characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The specific structure of this compound includes a cyano group, a methoxyphenyl group, and two furan rings, making it a unique and potentially valuable compound in various fields of scientific research.
Properties
IUPAC Name |
N-[3-cyano-5-(4-methoxyphenyl)furan-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4/c1-21-13-6-4-11(5-7-13)15-9-12(10-18)17(23-15)19-16(20)14-3-2-8-22-14/h2-9H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTMDYOWQLMZBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(O2)NC(=O)C3=CC=CO3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-5-(4-methoxyphenyl)furan-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The initial step involves the formation of the furan ring through cyclization reactions. This can be achieved using reagents such as furfural and an appropriate catalyst.
Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-5-(4-methoxyphenyl)furan-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often require a catalyst and are conducted under reflux conditions.
Major Products Formed
Oxidation: Formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: Conversion of the cyano group to an amine group.
Substitution: Formation of substituted furan derivatives with different functional groups.
Scientific Research Applications
N-(3-cyano-5-(4-methoxyphenyl)furan-2-yl)furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-cyano-5-(4-methoxyphenyl)furan-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes related to various biological processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyano-5-phenylfuran-2-yl)furan-2-carboxamide: Lacks the methoxy group, which may result in different chemical and biological properties.
N-(3-cyano-5-(4-hydroxyphenyl)furan-2-yl)furan-2-carboxamide: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and biological activity.
Uniqueness
N-(3-cyano-5-(4-methoxyphenyl)furan-2-yl)furan-2-carboxamide is unique due to the presence of both the methoxyphenyl and cyano groups, which confer distinct chemical reactivity and potential biological activities. Its dual furan rings further enhance its versatility in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
